Lipophilicity Modulation: 2-Ethylphenyl vs. 2-Methoxyphenyl Substituent Effect on Calculated LogP
The replacement of the 2-methoxy group in enciprazine with a 2-ethyl group in the target compound eliminates a hydrogen bond acceptor while increasing hydrocarbon volume, resulting in a calculated XLogP3-AA shift. The target compound 1-(2-ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has a computed XLogP3-AA of 3.7 [1], whereas enciprazine (which contains a 2-methoxyphenylpiperazine fragment plus a hydroxypropyl linker and a second trimethoxyphenoxy group) has a substantially different overall structure and LogP value (calculated LogP approximately 2.2 based on its more polar linker region) [2]. This lipophilicity difference is expected to influence blood-brain barrier permeation, non-specific protein binding, and volume of distribution in CNS-targeted applications.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | Enciprazine: calculated LogP ≈ 2.2 (structurally distinct linker and additional polar groups contribute to lower lipophilicity) |
| Quantified Difference | Δ LogP ≈ 1.5 log units (target compound more lipophilic) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; comparator LogP estimated from structural analysis |
Why This Matters
A 1.5 log unit increase in LogP can translate to a >10-fold difference in blood-brain barrier permeability and tissue distribution, directly affecting the applicability and dosing of this compound in CNS research models relative to enciprazine.
- [1] PubChem Compound Summary for CID 244818. Computed XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [2] Enciprazine. PubChem Compound Summary. IUPAC: 1-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenoxy)propan-2-ol. National Center for Biotechnology Information. View Source
